molecular formula C9H10BrNO B13008435 3-Bromo-2-(dimethylamino)benzaldehyde

3-Bromo-2-(dimethylamino)benzaldehyde

Cat. No.: B13008435
M. Wt: 228.09 g/mol
InChI Key: OENZOKTZMZDDHA-UHFFFAOYSA-N
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Description

3-Bromo-2-(dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H10BrNO . It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the 3-position and a dimethylamino group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(dimethylamino)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(dimethylamino)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-2-(dimethylamino)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used as a fluorescent probe or labeling agent due to its ability to interact with biomolecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, it may interact with proteins, enzymes, or other biomolecules, leading to changes in their structure or function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

3-bromo-2-(dimethylamino)benzaldehyde

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3

InChI Key

OENZOKTZMZDDHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Br)C=O

Origin of Product

United States

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